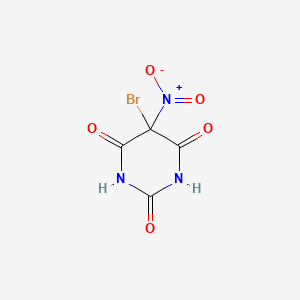

5-Bromo-5-nitrobarbituric acid

Descripción

Contextual Significance within Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the development of new materials and pharmaceuticals. Barbituric acid and its derivatives are a prominent class of heterocyclic compounds. The introduction of a bromine atom and a nitro group to the barbituric acid scaffold to form 5-bromo-5-nitrobarbituric acid dramatically influences its chemical properties. This substitution enhances its electrophilic nature, making the 5-position highly susceptible to nucleophilic attack, a key feature exploited in various synthetic strategies.

The chemistry of this compound is closely related to other 5-substituted barbiturates, such as 5-nitrobarbituric acid and 5,5-dibromobarbituric acid. cdnsciencepub.comchemchart.com For instance, the reaction of this compound with pyridine (B92270) mirrors the reactivity of 5,5-dibromobarbituric acid, producing the same betaine (B1666868) product. cdnsciencepub.com This highlights a common reaction pathway likely involving the loss of the nitro group and subsequent reaction of the resulting brominated intermediate.

Role as a Precursor and Building Block in Organic Synthesis

The primary role of this compound in organic synthesis is that of a versatile precursor and building block for the construction of more complex heterocyclic systems. Its utility stems from the presence of two reactive sites: the bromine and nitro groups.

One of the most significant applications of this compound is in the synthesis of fused heterocyclic systems. For example, it serves as a key starting material for the preparation of various pyrimido[5,4-e] cdnsciencepub.comresearchgate.netscribd.comtriazolo[3,4-b] cdnsciencepub.comresearchgate.netresearchgate.netthiadiazine and benzimidazo[2,1-h]pteridine derivatives. researchgate.netresearchgate.netresearchgate.net In these syntheses, this compound undergoes condensation reactions with various amino- and thiol-containing heterocycles. researchgate.netresearchgate.net The initial step often involves the displacement of the bromine atom by a nucleophile, followed by cyclization, sometimes with the elimination of the nitro group.

For instance, the condensation of this compound with 3-alkyl-4-amino-5-mercapto-(1,2,4)-triazoles leads to the formation of 9a-nitro-5H-pyrimido4,5-e-triazolo3,4-b-thiadiazine-7,9(8H,9aH)-diones after cyclization with a dehydrating agent like polyphosphoric acid (PPA). researchgate.net Similarly, it reacts with 2-(alkyl-aminomethyl)benzimidazole dihydrochlorides to yield intermediate 5-[(benzimidazol-2-ylmethyl)alkylamino]-5-nitrobarbituric acids, which can then be cyclized to form 5-alkyl-5,6-dihydro-4a-nitrobenzimidazo[2,1-h]pteridine-2,4(3H,4aH)-diones. researchgate.net

| Reactant | Product | Reference |

| 3-alkyl-4-amino-5-mercapto-(1,2,4)-triazoles | 9a-nitro-5H-pyrimido4,5-e-triazolo3,4-b-thiadiazine-7,9(8H,9aH)-diones | researchgate.net |

| 2-(alkyl-aminomethyl)benzimidazole dihydrochlorides | 5-alkyl-5,6-dihydro-4a-nitrobenzimidazo[2,1-h]pteridine-2,4(3H,4aH)-diones | researchgate.net |

| Pyridine | Betaine of 1-(4-hydroxy-2,6-dioxo-5-tetrahydropyrimidinyl)pyridinium hydroxide (B78521) | cdnsciencepub.com |

Overview of Key Research Areas and Challenges

The research surrounding this compound is primarily focused on its application in the synthesis of novel heterocyclic compounds with potential biological activities. The resulting fused pyrimidine (B1678525) derivatives are of interest in medicinal chemistry due to their structural similarity to naturally occurring purines and pteridines.

A significant area of investigation is its use in creating complex molecular architectures. scribd.com The reactivity of the compound allows for the construction of diazaphenothiazine derivatives, which are of interest for their potential pharmacological properties. scribd.com

However, challenges remain in controlling the reactivity of this highly functionalized molecule. The reaction conditions can significantly influence the outcome of the synthesis, leading to different products. For example, the choice of solvent and base can determine whether mono- or bis-alkylation occurs in reactions with certain nucleophiles. Furthermore, the synthesis of this compound itself requires careful handling of hazardous reagents like fuming nitric acid. orgsyn.orggoogle.com

Future research will likely focus on expanding the synthetic utility of this compound to create a wider diversity of heterocyclic systems. This includes exploring its reactions with a broader range of nucleophiles and developing more selective and environmentally friendly synthetic methodologies. Additionally, the biological evaluation of the novel compounds derived from this versatile building block will continue to be a key driver of research in this area. ijisset.org

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

73730-97-9 |

|---|---|

Fórmula molecular |

C4H2BrN3O5 |

Peso molecular |

251.98 g/mol |

Nombre IUPAC |

5-bromo-5-nitro-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C4H2BrN3O5/c5-4(8(12)13)1(9)6-3(11)7-2(4)10/h(H2,6,7,9,10,11) |

Clave InChI |

OLXQBXOLRSTLEZ-UHFFFAOYSA-N |

SMILES |

C1(=O)C(C(=O)NC(=O)N1)([N+](=O)[O-])Br |

SMILES canónico |

C1(=O)C(C(=O)NC(=O)N1)([N+](=O)[O-])Br |

Origen del producto |

United States |

Synthetic Methodologies and Strategic Chemical Transformations of 5 Bromo 5 Nitrobarbituric Acid

Routes to 5-Bromo-5-nitrobarbituric Acid

The synthesis of this compound is a key process for accessing a versatile intermediate in organic synthesis. The approaches to this compound primarily revolve around the electrophilic substitution at the highly activated C5 position of the barbituric acid ring system.

The introduction of a nitro group onto the barbituric acid scaffold is a well-established transformation. A common method involves the treatment of barbituric acid with fuming nitric acid. The reaction is typically performed at a controlled temperature, for instance, below 40°C, to manage the exothermic nature of the nitration. The product, 5-nitrobarbituric acid, can be isolated upon dilution with water.

The bromination of barbituric acid and its derivatives has also been explored. The reaction can lead to 5-bromobarbituric acid or, under different conditions, the 5,5-dibromo derivative. The subsequent transformation of these bromo-derivatives to this compound would require a nitration step.

A patent describes a process where a malonic acid derivative is nitrated and then condensed with urea (B33335) in situ to produce 5-nitrobarbituric acid, which can then be further functionalized. This highlights the flexibility in the synthetic sequence.

Often, the synthesis of this compound is part of a broader synthetic campaign aimed at producing complex heterocyclic structures. For example, some research describes the preparation of this compound as a distinct step before its use as a key building block in condensation reactions. In these strategies, barbituric acid is first synthesized, typically from the condensation of urea and a malonic ester, and then subjected to sequential nitration and bromination.

One study reported the synthesis of 9a-nitro-5H-pyrimido4,5-e-triazolo3,4-b-thiadiazine-7,9(8H,9aH)-diones through the condensation of 3-alkyl-4-amino-5-mercapto-(1,2,4)-triazoles with this compound, followed by cyclization. This implies a preceding synthesis of the this compound reagent.

Derivatization and Complex Molecular Architecture from this compound

The C5 position of this compound is highly electrophilic due to the presence of two strong electron-withdrawing groups, making it an excellent site for nucleophilic substitution and a valuable precursor for constructing diverse and complex molecular frameworks.

A significant application of this compound is its role as a key electrophile in condensation reactions with various binucleophiles to afford a range of fused heterocyclic systems.

The reaction of this compound with 3-alkyl-4-amino-5-mercapto-(1,2,4)-triazoles has been utilized to synthesize 9a-nitro-5H-pyrimido4,5-e-triazolo3,4-b-thiadiazine-7,9(8H,9aH)-diones. This transformation involves an initial condensation, likely a nucleophilic attack by one of the heteroatoms of the triazole derivative on the C5 position of the barbituric acid, followed by a cyclization step, which in the reported case was facilitated by polyphosphoric acid (PPA). The resulting fused systems are of interest due to their potential biological activities.

Similarly, while not starting directly from this compound, related pyrimido[5,4-e]triazolo[3,4-b]thiadiazine derivatives have been synthesized via the condensation of a substituted pyrimidine (B1678525) with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. This underscores the general strategy of combining a pyrimidine-based electrophile with a binucleophilic triazole to build this class of heterocycles.

This compound has proven to be an effective reagent for the construction of pteridine (B1203161) and benzimidazopteridine skeletons. Pteridines are bicyclic compounds containing a pyrimidine ring fused to a pyrazine (B50134) ring.

A notable synthesis involves the condensation of 2-(alkyl-aminomethyl)benzimidazole dihydrochloride (B599025) with this compound. This reaction proceeds to form an intermediate, 5-[(benzimidazol-2-ylmethyl)alkylamino]-5-nitrobarbituric acid. Subsequent cyclization of this intermediate, which can be induced by treatment with a base such as 5% aqueous sodium hydroxide (B78521), yields 5-alkyl-5,6-dihydro-4a-nitrobenzimidazo[2,1-h]pteridine-2,4(3H,4aH)-diones. Thermal cyclization of the intermediate is also a viable method. This reaction sequence demonstrates a powerful strategy for fusing a benzimidazole (B57391) ring system onto a barbituric acid-derived pyrimidine ring, leading to complex, polycyclic heteroaromatic compounds.

Condensation Reactions Leading to Fused Heterocycles

Reactions with Pyridine (B92270) and Other Nitrogen-Containing Heterocycles

The reactivity of this compound with nitrogen-containing heterocycles is exemplified by its condensation with 2-(alkyl-aminomethyl)benzimidazole dihydrochlorides. This reaction proceeds to form 5-alkyl-5,6-dihydro-4a-nitrobenzimidazo[2,1-h]pteridine-2,4(3H,4aH)-diones. researchgate.net The initial step involves the formation of an intermediate, 5-[(benzimidazol-2-ylmethyl)alkylamino]-5-nitrobarbituric acid. researchgate.net Subsequent cyclization of this intermediate, typically facilitated by a base such as 5% sodium hydroxide, yields the final fused pteridine structure. researchgate.net Thermal cyclization of the intermediate has also been investigated as an alternative pathway to the final product. researchgate.net The structure of these complex heterocyclic systems is confirmed through elemental analysis, as well as IR and PMR spectroscopy. researchgate.net

Table 1: Synthesis of Benzimidazo[2,1-h]pteridine Derivatives

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product |

|---|

Condensation with Diazafluorenone

Synthesis of Hydrazonoindolin-2-one Derivatives

While direct condensation of this compound to form hydrazonoindolin-2-one derivatives is not prominently documented, a related multi-step synthesis starting from 5-nitropyrimidine-2,4(1H,3H)-dione (5-nitrobarbituric acid) illustrates a viable pathway to similar structures. This synthetic approach involves the reduction of the nitro group to an amino group, followed by conversion to a hydrazine (B178648) intermediate, which is then condensed with a suitable isatin. mdpi.com

The key steps are:

Reduction: 5-nitropyrimidine-2,4(1H,3H)-dione is reduced to form 5-aminopyrimidine-2,4(1H,3H)-dione. mdpi.com

Diazotization and Reduction: The resulting amino derivative undergoes a Sandmeyer-type reaction. It is treated with sodium nitrite (B80452) in hydrochloric acid to form a diazonium salt, which is then reduced in situ with a reducing agent like tin(II) chloride to yield 5-hydrazinepyrimidine-2,4(1H,3H)-dione. mdpi.com

Condensation: This pivotal hydrazine intermediate is condensed with various substituted isatins in refluxing ethanol (B145695) with a catalytic amount of glacial acetic acid. This final step yields the target 3-hydrazonoindolin-2-one derivatives. mdpi.com

Alkylation Reactions

Alkylation of barbituric acid derivatives is a fundamental transformation, typically occurring at the nitrogen atoms of the pyrimidine ring. mdpi.com While specific studies on this compound are sparse, reactions with analogous compounds demonstrate the principles. For instance, the alkylation of 5-diazobarbituric acid with methoxy (B1213986) ethoxy methyl chloride (MEMCl) shows that the choice of base and solvent system can control the extent of alkylation. google.com Using potassium carbonate in DMF tends to produce bis-N-alkylated products, whereas triethylamine (B128534) in THF favors mono-N-alkylation. google.com These findings suggest that this compound would likely undergo N-alkylation at one or both nitrogen atoms under similar basic conditions, providing a route to N-substituted derivatives.

Substitution Reactions

This compound serves as a precursor for various substitution reactions. Its derivatives are used in the synthesis of complex organophosphorus heterocycles. For example, it is a starting material for the synthesis of 2-amino-, 2-alkoxy-, and 2-alkyl-5-bromo-5-nitro-1,3,2-dioxaphosphorinane derivatives. rroij.com In these syntheses, the barbiturate (B1230296) moiety is first reacted to form a 1,3,2-dioxaphosphorinane (B14751949) ring, and subsequent reactions involve substitution at the phosphorus atom.

In a related context, derivatives of 5-nitrobarbituric acid, such as 2,4,6-trichloro-5-nitropyrimidine, undergo substitution reactions. The chlorine atoms can be selectively replaced by nucleophiles. For instance, reaction with sodium tert-butoxide leads to the formation of 2,4-di-tert-butoxy-6-chloro-5-nitropyrimidine, demonstrating the displacement of chloro groups by alkoxy groups.

Redox Transformations

The nitro group at the C5 position of this compound is a key site for redox transformations, particularly reduction. As seen in the synthesis of precursors for hydrazonoindolin-2-ones, the nitro group of 5-nitropyrimidine-2,4(1H,3H)-dione can be efficiently reduced to a primary amine (5-aminopyrimidine-2,4(1H,3H)-dione). mdpi.com This transformation is a critical step in functionalizing the C5 position for further reactions. mdpi.com Furthermore, pteridines synthesized from this compound are noted for their capacity to participate in multi-electron, proton-coupled redox reactions, a property inherited from the manipulated pyrimidine core. researchgate.net

Table 2: Example of Redox Transformation of a Related Barbiturate

| Starting Material | Reagents | Product | Transformation Type |

|---|

Acylation Reactions

Acylation represents another strategic transformation for barbituric acid derivatives. mdpi.com While the simultaneous presence of bromo and nitro groups at the C5 position of this compound sterically and electronically influences its reactivity, acylation reactions have been demonstrated on the parent barbituric acid ring. For example, barbituric acid can undergo acetylation at the C5 position with reagents like phosphorus oxychloride and acetic acid to yield an acetyl derivative. google.com This indicates the potential for C-acylation on the barbiturate scaffold. Additionally, by analogy with N-alkylation, N-acylation at the ring's nitrogen atoms is a plausible transformation under appropriate conditions, offering another avenue for derivatization.

Dehydration Reactions

While direct dehydration of this compound itself is not a commonly reported transformation, the strategic removal of water from its derivatives plays a crucial role in the synthesis of certain complex alkaloids. In the total synthesis of surugatoxin (B1226930), a marine-derived indole (B1671886) alkaloid, a key intermediate, the surugatoxin aglycone, was observed to undergo a dehydration and rehydration sequence. acs.org This process, occurring at the C9 position of the complex polycyclic system derived from a precursor that could be synthesized from 5-nitrobarbituric acid, highlights the potential for intramolecular dehydration to be a significant, albeit sometimes undesired, transformation in the chemistry of its complex derivatives. acs.org Although not a direct synthetic method applied to this compound, this observation underscores the latent reactivity of its downstream products.

Green Chemistry and Sustainable Synthesis Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, focusing on methods that reduce waste, energy consumption, and the use of hazardous reagents.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. While specific microwave-assisted syntheses starting directly from this compound are not extensively documented, the closely related barbituric acid has been successfully employed in microwave-promoted Knoevenagel condensation reactions with various aromatic aldehydes on a solid support like basic alumina, completely avoiding the use of organic solvents. chemicalbook.com Furthermore, the synthesis of various heterocyclic systems, including those derived from 3-alkyl-4-amino-5-mercapto-(1,2,4)-triazoles, has been efficiently achieved through microwave-assisted methods, showcasing rapid and high-yielding reactions. researchgate.net The condensation of these triazoles with this compound to form 9a-nitro-5H-pyrimido4,5-e-triazolo3,4-b-thiadiazine-7,9(8H,9aH)-diones suggests that this reaction is a strong candidate for optimization under microwave irradiation to achieve the benefits of green chemistry. researchgate.net

Catalyst-Free Methodologies

The development of catalyst-free reactions is a cornerstone of sustainable chemistry. The synthesis of various fused heterocyclic systems from this compound often proceeds through condensation and subsequent cyclization steps that can be thermally induced or promoted by reagents that are not traditional catalysts. For instance, the formation of 5-alkyl-5,6-dihydro-4a-nitrobenzimidazo[2,1-h]pteridine-2,4(3H,4aH)-diones involves the initial condensation of this compound with 2-(alkyl-aminomethyl)benzimidazole dihydrochloride, followed by a cyclization step that can be induced by heating or with a reagent like 5% sodium hydroxide. researchgate.net Similarly, the synthesis of 9a-nitro-5H-pyrimido4,5-e-triazolo3,4-b-thiadiazine-7,9(8H,9aH)-diones involves a final cyclization step that can be achieved with polyphosphoric acid (PPA), which acts as a dehydrating and cyclizing agent rather than a catalytic species in the traditional sense. researchgate.net These examples highlight that complex molecular structures can be accessed from this compound without the need for heavy metal or other environmentally burdensome catalysts.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanistic underpinnings of the reactions of this compound is crucial for the rational design of new synthetic routes and the prediction of product outcomes.

Elucidation of Sigmatropic Shifts and Bond Cleavages

Sigmatropic rearrangements are pericyclic reactions that involve the migration of a sigma-bond across a π-electron system. wikipedia.org While detailed mechanistic studies specifically on this compound are limited, the reactivity of related systems suggests the potential for such rearrangements. For instance, the flash vacuum pyrolysis of 3-allylthio derivatives of 4-amino-4H-1,2,4-triazoles is proposed to proceed through an initial libretexts.orglibretexts.org-sigmatropic shift of the allyl group. researchgate.net This is followed by the cleavage of an N-N bond to generate a thiaza-allyl radical, which then undergoes further transformations. researchgate.net Given that this compound is a known reactant with amino-triazole derivatives, the possibility of sigmatropic rearrangements occurring in the intermediates of these reactions is plausible. Bond cleavages are integral to these transformations, particularly the breaking of the carbon-bromine and nitrogen-nitro bonds, which are key steps in the initial condensation and subsequent cyclization reactions.

Analysis of Cyclization and Rearrangement Processes

The synthesis of fused heterocyclic systems from this compound is often characterized by complex cyclization and rearrangement cascades. A notable example is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. The synthesis of pyrimido[4,5-e] researchgate.netresearchgate.netwikipedia.orgtriazolo[3,4-b] researchgate.netwikipedia.orglibretexts.orgthiadiazine derivatives, which can be formed from precursors related to 5-bromobarbituric acid, has been shown to proceed via an S/N type Smiles rearrangement. researchgate.net This process involves the initial formation of a spiro-type intermediate, which then rearranges with the loss of an atom or group to yield the final product. researchgate.net

The formation of 5-alkyl-5,6-dihydro-4a-nitrobenzimidazo[2,1-h]pteridine-2,4(3H,4aH)-diones from this compound involves an initial nucleophilic substitution at the C5 position, displacing the bromine atom, to form an intermediate, 5-[(benzimidazol-2-ylmethyl)alkylamino]-5-nitrobarbituric acid. researchgate.net This intermediate then undergoes a base-induced or thermal cyclization. researchgate.net The mechanism of this cyclization likely involves an intramolecular nucleophilic attack from one of the nitrogen atoms of the benzimidazole ring onto one of the carbonyl carbons of the barbituric acid ring, followed by the elimination of a water molecule to form the fused pteridine system.

Characterization of Reactive Intermediates

The study of reactive intermediates derived from this compound is crucial for understanding its reaction mechanisms and synthetic utility. While direct spectroscopic observation of these transient species is challenging and not extensively documented, their existence and nature are primarily inferred from the final products of specific chemical transformations.

One of the key reactions that sheds light on the formation of a reactive intermediate is the interaction of this compound with pyridine. cdnsciencepub.com This reaction yields the same products as the reaction of 5,5-dibromobarbituric acid with pyridine, suggesting a common reactive pathway. cdnsciencepub.com The products have been identified as the betaine (B1666868) of 1-(4-hydroxy-2,6-dioxo-5-tetrahydropyrimidyl)pyridinium hydroxide and 4-pyridyl-pyridinium bromide hydrobromide. cdnsciencepub.com

The formation of these products strongly indicates that the bromine atom at the C5 position is released as a bromide anion (Br⁻). cdnsciencepub.com This departure generates a highly reactive electrophilic intermediate, likely a C5-barbituryl cation or a species with significant carbocationic character. This intermediate is then attacked by pyridine. The reaction pathway highlights the lability of the C-Br bond, which is activated by the adjacent electron-withdrawing nitro group.

In contrast, the reaction of the structurally similar 2-bromo-2-nitro-1,3-indandione with pyridine proceeds through a different mechanism, yielding distinct products such as the pyridinium (B92312) salt of 2-nitro-1,3-indandione (B181560) and pyridine hydrobromide. cdnsciencepub.com This comparison underscores the unique reactivity of the barbiturate ring system in stabilizing the proposed cationic intermediate.

The table below summarizes the inferred reactive intermediate and the resulting products from the reaction of this compound with pyridine.

| Reactant | Reagent | Inferred Reactive Intermediate | Final Products |

| This compound | Pyridine | Electrophilic C5-barbituryl species | 1-(4-hydroxy-2,6-dioxo-5-tetrahydropyrimidyl)pyridinium hydroxide (betaine), 4-pyridyl-pyridinium bromide hydrobromide |

Detailed spectroscopic data such as NMR or IR spectra for the transient intermediates of this compound are not available in the cited literature. The characterization is therefore based on mechanistic interpretation of the final, stable reaction products. cdnsciencepub.com

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Characterization Methodsresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 5-Bromo-5-nitrobarbituric acid, both proton and carbon NMR spectra offer critical data points for structural verification.

The ¹H NMR spectrum of this compound is characterized by its relative simplicity. The key feature is the absence of a signal for a proton at the C5 position, which confirms the successful substitution at this site. The only observable protons are those attached to the nitrogen atoms of the barbiturate (B1230296) ring (N1-H and N3-H).

These imide protons are acidic and their chemical shift is influenced by the strongly electron-withdrawing bromo and nitro substituents at the adjacent C5 carbon. In a solvent like DMSO-d₆, these N-H protons are expected to appear as a broad singlet. For comparison, the N-H protons in related 5-substituted uracil (B121893) derivatives typically resonate in the range of δ 11.0-12.0 ppm. ijisset.org In 5-(4-formylphenyl)barbituric acid, distinct signals for the NH protons are observed at δ 10.58 and δ 11.46 ppm. thieme-connect.com Given the enhanced electronegativity at C5, the N-H protons of this compound would be anticipated in a similar or slightly downfield region.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Type | Expected Chemical Shift (δ) in ppm (DMSO-d₆) | Multiplicity | Notes |

| N1-H, N3-H | ~11.0 - 12.0 | Broad Singlet | Chemical shift is solvent-dependent and reflects the acidic nature of the imide protons. |

The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. The most notable signal is that of the C5 carbon, which is a quaternary carbon due to the substitution with both a bromo and a nitro group. Its chemical shift would be significantly different from the C5 carbon in unsubstituted barbituric acid.

The spectrum would also feature signals for the three carbonyl carbons (C2, C4, and C6). In similar barbiturate structures, such as 5-(4-formylphenyl)barbituric acid, these carbonyl carbons appear at distinct positions, for instance at δ 149.8, 150.9, and 161.6 ppm. thieme-connect.com The specific environment of each carbonyl in this compound would lead to separate, albeit closely spaced, resonances.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Atom | Expected Chemical Shift (δ) in ppm (DMSO-d₆) | Notes |

| C2 (C=O) | ~150 - 165 | The exact shift is influenced by the electronic environment. |

| C4 (C=O) | ~150 - 170 | Typically, the C4 and C6 carbonyls are in a slightly different environment than C2. |

| C5 | ~80 - 95 | Quaternary carbon attached to both Br and NO₂. Shift is an estimate based on substituent effects. |

| C6 (C=O) | ~150 - 170 | Similar to the C4 carbonyl. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. researchgate.net Data for the precursor, 5-nitrobarbituric acid, shows characteristic peaks for its functional groups, which serve as a useful reference. nih.govchemicalbook.com

Key expected vibrations include:

N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹ corresponding to the stretching of the N-H bonds in the imide groups.

C=O Stretching: One or more strong, sharp absorption bands between 1650 and 1750 cm⁻¹. The barbiturate ring contains three carbonyl groups, which may resolve into distinct peaks due to their slightly different electronic environments.

N-O Stretching (Nitro Group): Asymmetric and symmetric stretching vibrations for the NO₂ group, typically appearing as strong bands around 1550-1570 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

C-N Stretching: Bands in the fingerprint region (typically 1200-1400 cm⁻¹) associated with the stretching of the C-N bonds within the ring.

C-Br Stretching: A weaker absorption in the lower frequency region of the fingerprint region, usually found between 500 and 650 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H stretch | 3100 - 3300 | Medium-Strong, Broad |

| C=O stretch | 1650 - 1750 | Strong, Sharp |

| N=O asymmetric stretch | 1550 - 1570 | Strong |

| N=O symmetric stretch | 1340 - 1360 | Strong |

| C-N stretch | 1200 - 1400 | Medium |

| C-Br stretch | 500 - 650 | Weak-Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, thereby confirming the molecular weight and offering insights into its structure. For this compound (C₄H₂BrN₃O₅), the molecular weight can be calculated. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M] and any bromine-containing fragments.

The expected molecular ion peaks would be:

For ⁷⁹Br: C₄H₂⁷⁹BrN₃O₅ ≈ 250.92 g/mol

For ⁸¹Br: C₄H₂⁸¹BrN₃O₅ ≈ 252.92 g/mol

These would appear as a pair of peaks (the M and M+2 peaks) of almost equal intensity. Common fragmentation pathways would likely involve the loss of the nitro group (NO₂, 46 Da) or the bromine atom (79/81 Da). Fragmentation of the barbiturate ring itself, often through the loss of isocyanate (HNCO) or carbon monoxide (CO), is also a possibility. For comparison, the MS/MS spectrum of the precursor 5-nitrobarbituric acid shows a precursor ion at m/z 174 ([M+H]⁺) and major fragments after collision-induced dissociation. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy (for related pyrimidine (B1678525) derivatives)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. For pyrimidine derivatives, the absorption spectrum is characterized by specific wavelengths of maximum absorbance (λmax), which are influenced by the substituents on the pyrimidine ring. nih.govnih.gov

A study on a potent pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one, found a λmax at 275 nm. nih.govnih.gov The method was shown to be linear over a concentration range of 50 to 150 μg/ml, demonstrating its utility for quantitative analysis. nih.govresearchgate.net The effect of halogenation on the UV spectra of pyrimidines has been systematically studied, revealing that while the lowest-lying absorption bands are similar, significant shifts can occur at higher energies depending on the specific halogen atom. rsc.org The electronic transitions and acid-base equilibria of other pyrimidine derivatives have been investigated, showing pH-dependent shifts in λmax and molar absorptivity. researchgate.net

Raman Spectroscopy (for related pyrimidine derivatives)

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about a molecule's structure, symmetry, and bonding. olemiss.edu It is particularly useful for characterizing the fundamental vibrations of the pyrimidine ring and the changes induced by substitution.

Studies on pyrimidine and its derivatives have successfully assigned the normal vibrational modes. mdpi.com For example, the signature ring breathing mode, ν₁, is particularly sensitive to modifications of the pyrimidine core. mdpi.com The introduction of substituents like furan (B31954) or thiophene (B33073) weakly perturbs the solid-state Raman spectrum of pyrimidine. researchgate.net The complexity and low symmetry of many pyrimidine derivatives make a combination of Raman and infrared spectroscopy essential for a complete vibrational assignment. spiedigitallibrary.org Low-frequency Raman spectra have also been used to study the lattice vibrational bands of polycrystalline pyrimidine bases. biopolymers.org.ua

Crystallographic Analysis

Crystallographic analysis, particularly Single Crystal X-ray Diffraction, is the gold standard for determining the absolute molecular structure of a crystalline solid.

Single Crystal X-ray Diffraction (SXRD) for Molecular Structure Determination

Single Crystal X-ray Diffraction (SXRD) provides an unambiguous three-dimensional model of a molecule's structure, including precise bond lengths, bond angles, and torsional angles. This technique has been used to confirm the structures of numerous complex heterocyclic compounds.

In synthetic chemistry, SXRD is often the definitive method for structure confirmation. For example, the condensation of 2-(alkyl-aminomethyl)benzimidazole dihydrochloride (B599025) with this compound yields an intermediate whose subsequent cyclization product was confirmed by spectroscopic methods, with SXRD being the ultimate tool for such structural verification. researchgate.net The structures of novel energetic cocrystals, some containing nitrobarbituric acid coformers, have been unequivocally characterized by SXRD. researchgate.netacs.orgresearchgate.net These analyses reveal the intricate network of intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. mdpi.com

Investigation of Solid-State Structures and Polymorphism (for related compounds)

While specific crystallographic data for this compound is not extensively detailed in available literature, significant insights can be drawn from the analysis of closely related barbiturates. The study of these analogues highlights the structural complexity and polymorphic tendencies inherent to this class of compounds.

Barbiturates are well-known for their propensity to crystallize in multiple solid forms, making them model systems for studying polymorphism. nih.gov This phenomenon, where a compound exists in more than one crystal structure, is often governed by subtle differences in intermolecular interactions. nih.gov

A pertinent example is 5,5-dibromobarbituric acid , a compound structurally similar to the title compound. The crystal structure of its methanol (B129727) hemisolvate has been determined to have a monoclinic space group symmetry (P2₁/n). nih.gov The asymmetric unit in this structure contains two distinct dibromobarbituric acid molecules and one methanol molecule, indicating a complex crystalline arrangement. nih.gov The pyrimidine rings in these molecules are not planar but adopt a C5-endo envelope conformation. nih.gov

Another illustrative case is 5-nitrobarbituric acid (also known as dilituric acid), which demonstrates "constrained tautomerism" depending on its crystalline environment. ias.ac.in In its hydrated crystalline form, it exists in the expected 2,4,6-triketo tautomeric form. ias.ac.in However, the anhydrous crystal reveals a different tautomer: the 2,6-diketo-4-enol form. ias.ac.in This structural shift is stabilized by an intramolecular hydrogen bond and is a striking example of how the solid-state environment can dictate molecular structure. ias.ac.in

Analysis of Intermolecular Interactions and Crystal Packing, including Hydrogen Bonding

The crystal packing and intermolecular forces, particularly hydrogen bonding, are defining features of barbiturates' solid-state chemistry. These interactions dictate the supramolecular architecture and influence the physical properties of the material. Hydrogen bonds are noted for being moderately strong and highly directional, making them key tools in controlling molecular orientation within a crystal. harvard.edu

In the methanol hemisolvate of 5,5-dibromobarbituric acid , an extensive hydrogen-bonding network is responsible for its layered structure. nih.gov The interactions observed include N–H⋯O=C bonds between the barbiturate molecules themselves, as well as hydrogen bonds involving the methanol solvent molecules (N–H⋯O(MeOH) and (MeOH)O–H⋯O). nih.gov This intricate network creates a robust, hydrogen-bonded substructure. nih.gov

The case of 5-nitrobarbituric acid showcases how hydrogen bonding can stabilize different tautomeric forms in the solid state. ias.ac.in In the anhydrous enol form, the structure is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and an oxygen atom of the adjacent nitro group. ias.ac.in This is in contrast to the hydrated tri-keto form, where intermolecular hydrogen bonds with water molecules define the crystal packing. ias.ac.in The study of such interactions is critical, as the arrangement of molecules in a crystal lattice can be engineered by designing specific hydrogen-bonding patterns. harvard.edu

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for the chemical characterization of newly synthesized compounds. It provides quantitative data on the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a molecule. This data is used to verify the empirical formula of the compound, ensuring it matches the expected stoichiometry.

In the synthesis of various derivatives using this compound as a starting material, elemental analysis is consistently employed alongside spectroscopic methods like IR and NMR to confirm the identity and purity of the resulting products. researchgate.net For instance, when this compound is reacted to form complex heterocyclic systems such as pteridines, elemental analysis of the final compounds provides crucial validation of their proposed structures. researchgate.net

The theoretical elemental composition of this compound (C₄H₂BrN₃O₅) is calculated from its molecular formula and atomic weights. This provides a benchmark against which experimental results from an elemental analyzer can be compared.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Moles in Formula | Mass in Formula (g) | Mass Percent (%) |

| Carbon | C | 12.01 | 4 | 48.04 | 18.99% |

| Hydrogen | H | 1.01 | 2 | 2.02 | 0.80% |

| Bromine | Br | 79.90 | 1 | 79.90 | 31.59% |

| Nitrogen | N | 14.01 | 3 | 42.03 | 16.61% |

| Oxygen | O | 16.00 | 5 | 80.00 | 31.62% |

| Total | 252.99 | 100.00% |

Note: This table presents the calculated theoretical values. An experimental analysis would report "Found" values for comparison.

Theoretical and Computational Chemistry Studies on 5 Bromo 5 Nitrobarbituric Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of 5-bromo-5-nitrobarbituric acid. These calculations, based on the principles of quantum mechanics, can predict various molecular characteristics with a high degree of accuracy.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For barbituric acid and its derivatives, theoretical studies, including ab initio and Density Functional Theory (DFT) calculations, have been employed to determine their stable geometries. researchgate.net These calculations typically show that the tri-keto form of barbituric acid is the most stable tautomer in the gas phase. researchgate.net

Electronic structure calculations provide information about the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. These calculations can determine properties such as molecular orbital energies, charge distributions, and dipole moments. For instance, quantum chemistry calculations have been used to analyze the electronic structure of various substituted pyrimidines to predict their inhibitory activities. ijisset.org

High-level composite methods, such as the Gaussian-n (Gn) theories (e.g., G3, G4), are sophisticated computational techniques that aim to achieve high accuracy in thermochemical predictions. These methods combine results from several different quantum chemical calculations to extrapolate to a level of theory that would be computationally too expensive to apply directly. The G4 method, for instance, has been used to study the acidity of the methyl group in toluidines upon oxidation. researchgate.net Although direct application of these methods to this compound is not detailed in the provided results, they represent a powerful approach for obtaining reliable energetic data.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for the atoms in the molecule and its environment (e.g., solvent). This allows for the study of the time-dependent behavior of the system, including conformational changes and intermolecular interactions. MD simulations have been utilized to investigate the tautomerism of barbituric acid in aqueous solution, revealing a delicate balance between the tri-keto and enol forms that is influenced by the degree of solvation. researchgate.net Such simulations could be instrumental in understanding the behavior of this compound in different solvent environments.

Investigation of Tautomerism and Conformational Energetics

Tautomerism, the interconversion of structural isomers, is a key feature of barbituric acid and its derivatives. The relative stability of different tautomers can be significantly influenced by the molecular environment.

The tautomeric equilibrium of barbituric acid derivatives is highly dependent on the phase (gas, solution, or solid-state) and the nature of the solvent.

Gas Phase: In the gas phase, theoretical calculations generally predict the tri-keto form of barbituric acid to be the most stable. researchgate.net For other pyrimidine (B1678525) derivatives, the gas phase can show a different tautomeric preference compared to solution. ias.ac.in

Solution: In solution, the relative stability of tautomers is influenced by solvent polarity and specific solute-solvent interactions. For barbituric acid derivatives, the equilibrium can be shifted towards monohydroxy tautomers in amphiprotic, weakly polar media. researchgate.net The study of N-alkyl and N-aryl substituted barbituric acids in various solvents indicated that they predominantly exist in the tri-keto form. ijisset.org

Solid State: In the solid state, crystal packing forces play a significant role in determining the preferred tautomer. For example, anhydrous 5-nitrobarbituric acid exists in the 4(6)-enol form, stabilized by an intramolecular hydrogen bond, while its hydrated form is in the tri-keto form. ias.ac.in This demonstrates a clear case of "constrained" tautomerism dictated by the crystal environment. ias.ac.in

The following table summarizes the observed tautomeric forms of barbituric acid and its derivatives in different phases based on experimental and computational studies.

| Compound | Phase | Predominant Tautomeric Form | Method of Determination |

| Barbituric Acid | Gas Phase | Tri-keto | Theoretical Calculations researchgate.net |

| Barbituric Acid | Solution | Tri-keto (in some solvents) | NMR and UV Spectroscopy researchgate.net |

| Barbituric Acid | Solution (aqueous) | Enol (with increasing solvation) | Molecular Dynamics, Quantum Chemistry, NMR, IR Spectroscopy researchgate.net |

| Anhydrous 5-Nitrobarbituric Acid | Solid State | 4(6)-enol | X-ray Diffraction ias.ac.in |

| Hydrated 5-Nitrobarbituric Acid | Solid State | Tri-keto | X-ray Diffraction ias.ac.in |

| N-Alkyl/Aryl Barbituric Acids | Solution (polar & non-polar) | Tri-keto | 13C NMR Spectroscopy ijisset.org |

Acidity and Proton Transfer Studies

The acidity and proton transfer dynamics of this compound are significantly influenced by the presence of both a bromine atom and a nitro group at the C5 position of the pyrimidine ring. These electron-withdrawing groups play a crucial role in the stabilization of the conjugate base, thereby affecting the pKa values and the tautomeric equilibria of the molecule.

Theoretical studies on barbituric acid and its derivatives have shown that the triketo form is generally the most stable tautomer in the gas phase and in solution. ias.ac.in However, substituents at the C5 position that can delocalize the negative charge, such as nitro and bromo groups, are known to stabilize the 4-hydroxy tautomer. ias.ac.in This stabilization arises from the planar structure of the enol form, which allows for greater delocalization of electron density.

The deprotonation of this compound can occur at either the N-H or C-H bonds of the pyrimidine ring. Computational studies on related 5,5-dialkyl barbituric acids have determined the gas-phase acidities for both N-H and C-H deprotonation, revealing that the C-H proton is generally more acidic. nih.govacs.org For this compound, the strong electron-withdrawing nature of the nitro group is expected to significantly increase the acidity of the N-H protons compared to alkyl-substituted barbiturates.

Proton transfer in barbituric acid can proceed through intermolecular mechanisms, often facilitated by solvent molecules like water. samipubco.com Theoretical investigations have detailed the multi-step proton transfer pathways involving keto-enol and lactam-lactim tautomerism. samipubco.com For this compound, the presence of the electronegative bromo and nitro groups would influence the potential energy surface of these proton transfer processes.

Table 1: Computationally and Experimentally Determined Acidities of Related Barbituric Acid Derivatives

| Compound | Acidic Site | Gas-Phase Acidity (kJ/mol) | Method |

| Barbituric Acid | C-H | 1330.9 ± 10.0 | Experimental (EKCM) nih.gov |

| Barbituric Acid | N-H | 1361.5 ± 10.5 | Experimental (EKCM) nih.gov |

| 5,5-dimethylbarbituric acid | N-H | ~1368 | Experimental (EKCM) nih.gov |

| 5,5-diethylbarbituric acid | N-H | ~1368 | Experimental (EKCM) nih.gov |

Supramolecular Interactions in Solution and Solid State

The supramolecular chemistry of this compound is dominated by hydrogen bonding and potentially π-π stacking interactions, which dictate its assembly in both solution and the solid state.

In the solid state, barbiturates are well-known for forming extensive hydrogen-bonded networks. nih.gov Studies on 5,5-dibromobarbituric acid have revealed layered structures based on N-H···O=C hydrogen bonds. nih.govsemanticscholar.org The presence of the nitro group in this compound introduces additional hydrogen bond acceptor sites at the nitro oxygens, potentially leading to more complex and varied hydrogen-bonding motifs.

Computational Modeling of Hydrogen Bonding and π-π Stacking Interactions

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the non-covalent interactions that govern the supramolecular assembly of molecules like this compound.

Hydrogen Bonding:

DFT calculations can be employed to optimize the geometry of hydrogen-bonded dimers and larger aggregates of this compound, providing insights into the most stable hydrogen-bonding patterns. researchgate.net These calculations can determine the interaction energies, bond distances, and angles associated with different hydrogen bonds, such as the N-H···O=C and potential N-H···O(nitro) interactions. Natural Bond Orbital (NBO) analysis can further elucidate the nature of these interactions by quantifying the charge transfer between donor and acceptor orbitals. samipubco.com For related barbituric acid systems, computational studies have been instrumental in understanding the competition between different hydrogen-bonding motifs and the role of solvent in mediating these interactions. samipubco.com

π-π Stacking Interactions:

The pyrimidine ring of this compound, being part of an electron-deficient system, can participate in π-π stacking interactions. Computational studies have shown that nitroaromatic compounds can engage in π-hole interactions, where the electropositive region on the nitrogen atom of the nitro group interacts with an electron-rich π-system. researchgate.netnih.gov While the barbituric acid ring itself is electron-deficient, interactions with other aromatic systems could be influenced by this phenomenon. The stacking behavior is geometry-dependent, with common arrangements being edge-to-face and offset stacked geometries. rug.nl Computational methods can predict the preferred stacking geometries and the corresponding interaction energies, which are a combination of electrostatic and van der Waals forces. rug.nl The presence of both a bromo and a nitro group will significantly modulate the electrostatic potential surface of the aromatic ring, thereby influencing the nature and strength of any π-π stacking interactions.

Advanced Applications in Chemical Sciences

Utilization as Synthons and Versatile Building Blocks in Organic Synthesis

5-Bromo-5-nitrobarbituric acid serves as a highly functionalized and reactive building block in the field of organic synthesis. Its utility stems from the presence of multiple reactive sites within its structure, particularly the electrophilic bromine and the electron-withdrawing nitro group at the C5 position of the pyrimidine (B1678525) ring. These features make it a valuable synthon for the construction of complex heterocyclic systems.

The reaction of this compound with pyridine (B92270) has been shown to yield the betaine (B1666868) of 1-(4-hydroxy-2,6-dioxo-5-tetrahydropyrimidinyl)pyridinium hydroxide (B78521) and 4-pyridylpyridinium bromide hydrobromide. cdnsciencepub.com This transformation highlights the reactivity of the bromine atom and its ability to participate in the formation of new carbon-heteroatom bonds.

Furthermore, this compound is instrumental in synthesizing various fused heterocyclic systems. For instance, it undergoes condensation with 4-amino-3-alkyl-5-mercapto-(1,2,4)-triazoles to form 9a-nitro-5H-pyrimido4,5-e-triazolo3,4-b-thiadiazine-7,9(8H,9aH)-diones after cyclization. researchgate.net Similarly, it reacts with 2-(alkyl-aminomethyl)benzimidazole dihydrochlorides to produce intermediate 5-[(benzimidazol-2-ylmethyl)alkylamino]-5-nitrobarbituric acids, which can then be cyclized to form 5-alkyl-5,6-dihydro-4a-nitrobenzimidazo[2,1-h]pteridine-2,4(3H,4aH)-diones. researchgate.net These examples underscore the role of this compound as a versatile precursor for creating intricate molecular architectures with potential applications in medicinal chemistry and materials science.

The reactivity of the related 5,5-dibromobarbituric acid further illustrates the synthetic potential of such halogenated barbiturates. Its reaction with pyridine leads to similar betaine structures, indicating a general reaction pathway for these types of compounds. cdnsciencepub.com

Role in the Synthesis of Dyes and Pigments (as indicated for 5-nitrobarbituric acid)

While direct applications of this compound in the synthesis of dyes and pigments are not extensively documented, the well-established role of its parent compound, 5-nitrobarbituric acid, provides significant insight into its potential in this area. Barbituric acid derivatives bearing strong electron-withdrawing groups at the 5-position are known to be effective precursors for chromophores. thieme-connect.com

The presence of the nitro group in 5-nitrobarbituric acid significantly increases the acidity of the C5 proton and influences the electronic properties of the molecule, making it a key component in the formation of colored compounds. thieme-connect.com This is due to the keto-enol tautomerism, where the equilibrium can be shifted towards the colored enol form by changing the chemical environment, a property exploited in sensor molecules. thieme-connect.com For example, 5-nitrobarbituric acid is a precursor to uramil (B86671) (5-aminobarbituric acid), which is a key intermediate in the synthesis of murexide, a well-known purple dye. sciepub.comsciepub.com The synthesis involves the reduction of the nitro group, demonstrating that this functional group is a handle for further chemical transformations to build complex dye structures. sciepub.comsciepub.com

Extrapolating from this, the this compound molecule offers even more possibilities for dye synthesis. The nitro group can be similarly utilized to create the core chromophoric system, while the bromo group can serve several purposes. It can act as a leaving group for the introduction of other functional groups to tune the color and properties of the dye, or it can be retained in the final structure to enhance properties like photostability or to introduce specific intermolecular interactions in the solid state. The reaction of diazonium salts with barbituric acid to form azo dyes is a known process, and the electronic modifications provided by both the bromo and nitro substituents could lead to novel dyestuffs with unique spectral properties. irapa.orguokerbala.edu.iq

Contributions to Materials Science and Energetic Materials Research

The high nitrogen and oxygen content, coupled with the presence of a dense bromine atom and an energetic nitro group, makes this compound a compound of significant interest in materials science, particularly in the research of energetic materials. Its derivatives are explored for their potential as high energy density materials (HEDMs).

Cocrystallization has emerged as a powerful technique to tailor the properties of energetic materials, such as sensitivity to impact and thermal stability, without altering the chemical structure of the energetic molecule itself. researchgate.net Energetic cocrystals are multicomponent crystals where an energetic material is combined with a coformer through non-covalent interactions like hydrogen bonds and van der Waals forces. researchgate.net

While specific energetic cocrystals of this compound are not widely reported in the provided search results, the use of its precursor, 5-nitrobarbituric acid (NBA), as a coformer is well-documented. bohrium.comacs.orgsobereva.comacs.org NBA has been successfully used to form thermally stable and insensitive energetic cocrystals with other energetic compounds. bohrium.comacs.org This suggests that this compound, with its additional bromine atom capable of forming halogen bonds, would be an excellent candidate for designing new energetic cocrystals. Halogen bonding is a recognized supramolecular interaction that can be exploited in crystal engineering to control the packing of molecules in the solid state, which in turn influences the density and sensitivity of the energetic material.

The data in the following table, derived from studies on related barbituric acid derivatives, illustrates the typical properties measured for energetic materials.

| Property | Description | Typical Values for Energetic Materials |

| Density (ρ) | The mass per unit volume of the material. Higher density is generally desirable for better performance. | 1.7 - 2.0 g/cm³ |

| Detonation Velocity (D) | The speed at which the detonation wave travels through the explosive. | 8000 - 9500 m/s |

| Detonation Pressure (P) | The pressure of the shock wave produced upon detonation. | 30 - 45 GPa |

| Impact Sensitivity (IS) | A measure of the ease of initiation by impact. Higher values indicate lower sensitivity (safer). | 5 - 40 J |

| Friction Sensitivity (FS) | A measure of the ease of initiation by friction. Higher values indicate lower sensitivity. | > 120 N |

| Decomposition Temperature (Td) | The temperature at which the material begins to decompose. Higher values indicate better thermal stability. | > 200 °C |

This table presents typical ranges for common energetic materials and is for illustrative purposes.

The molecular structure of this compound inherently contains the necessary components for a high energy density material. The pyrimidine ring provides a stable backbone, while the nitro group acts as an "explosophore," a functional group that imparts energetic character to a molecule. The high nitrogen and oxygen content ensures a favorable oxygen balance, which is crucial for efficient energy release upon decomposition.

Research into pyrimidine-based energetic materials has shown that the introduction of nitro groups and other energetic functionalities can lead to compounds with high detonation performance and good thermal stability. rsc.org The synthesis of new insensitive high energy density materials (IHEDMs) is a major goal in the field, and molecular salts derived from barbituric acid derivatives have shown promise in this area due to their increased stability. nih.govresearchgate.net

The synthesis of fused pyrimido[5,4-e] thieme-connect.comsciepub.comnih.govtriazolo[3,4-b] thieme-connect.comsciepub.comresearchgate.netthiadiazine derivatives from this compound is an example of how this compound can be used to build larger, nitrogen-rich energetic molecules. researchgate.net The resulting complex heterocyclic systems can have enhanced thermal stability and energetic performance. While specific performance data for materials derived directly from this compound is limited in the provided search results, the general principles of energetic material design strongly suggest its potential as a precursor to advanced HEDMs.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to introduce both bromo and nitro groups at the 5-position of barbituric acid, and how can competing side reactions be minimized?

- Methodological Answer : The synthesis of 5-Bromo-5-nitrobarbituric acid typically involves sequential halogenation and nitration of the barbituric acid core. Bromination may be achieved using brominating agents like or , while nitration often employs mixed acid (). Challenges include avoiding intramolecular isomerization, as observed in analogous bromopropyl-substituted barbiturates, where treatment with nucleophiles (e.g., ) led to unexpected lactam formation . To minimize side reactions, controlled reaction temperatures (< 0°C for nitration) and inert atmospheres are recommended. Purification via recrystallization or column chromatography is critical to isolate the target compound.

Q. What spectroscopic techniques are most effective for confirming the structure of this compound and its derivatives?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : To identify functional groups (e.g., stretching at ~1700 cm, nitro group vibrations at ~1530 and 1350 cm) .

- NMR : and NMR to confirm substitution patterns and monitor isomerization by comparing chemical shifts to reference compounds .

- Mass Spectrometry (MS) : High-resolution MS for molecular ion confirmation and fragmentation analysis.

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and nitro substituents influence the intramolecular isomerization pathways of this compound derivatives?

- Methodological Answer : The electron-withdrawing nitro group increases electrophilicity at the 5-position, facilitating nucleophilic attack, while the bulky bromo group introduces steric hindrance. In studies of similar compounds (e.g., 5-phenyl-5-(3-bromopropyl)barbituric acid), intramolecular cyclization occurred under basic conditions to form lactams or lactones . Computational modeling (DFT) can predict transition states, while kinetic studies under varying pH and solvents (e.g., DMSO vs. ) elucidate substituent effects.

Q. What methodologies are recommended for characterizing the metal complexes of 5-Bromo-5-nitrobituric acid, and how do solvent effects influence their stability constants?

- Methodological Answer :

- Potentiometric Titration : To determine dissociation constants () and stability constants () for complexes with , , and . Solvent effects (e.g., aquation vs. solvation) are quantified by comparing values in water, ethanol, or DMSO .

- Spectroscopic Techniques :

- Electronic Spectroscopy : To identify d-d transitions and ligand-to-metal charge transfer.

- Mössbauer Spectroscopy : For iron-containing complexes to assess oxidation states.

- Thermal Analysis (TGA/DSC) : To evaluate decomposition pathways and ligand-binding strength.

Q. How can computational modeling be applied to predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways, such as displacement of the bromo group. Key parameters include:

- Activation Energy Barriers : To compare reactivity with other halogenated barbiturates.

- Natural Bond Orbital (NBO) Analysis : To quantify electron delocalization effects from the nitro group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.